Compound Description: AZD1480 (9e) is a potent Jak2 inhibitor, specifically targeting the Jak/Stat pathway. It exhibits strong inhibitory effects on signaling and proliferation in Jak2 V617F cell lines and has demonstrated in vivo efficacy in a TEL-Jak2 model []. This compound is currently being evaluated in Phase I clinical trials for myeloproliferative neoplasms.
Relevance: While structurally distinct from the target compound, AZD1480 shares a pyrazole moiety, highlighting the significance of this group in medicinal chemistry and its potential role in diverse biological activities . Both compounds also feature substituted aromatic rings, suggesting potential for similar binding interactions despite different target pathways.
Hu7691
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity often associated with this class of drugs []. It demonstrates a 24-fold selectivity for Akt1 over Akt2, mitigating the risk of keratinocyte apoptosis linked to Akt2 inhibition. Hu7691 displays excellent anticancer cell proliferation properties and has received approval for an investigational new drug (IND) application from the National Medical Products Administration (NMPA).
Relevance: Like the target compound, Hu7691 contains a pyrazole ring directly attached to an aromatic system, highlighting the potential importance of this structural motif for biological activity, although the target pathways differ . Furthermore, both compounds incorporate halogenated aromatic rings, suggesting potential for shared physicochemical properties and pharmacological profiles.
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery to treat neovascular age-related macular degeneration (AMD) []. It demonstrates potent efficacy in rodent models of choroidal neovascularization (CNV), with limited systemic exposure after topical administration. Acrizanib possesses favorable ocular pharmacokinetic properties and offers multiple formulation options for potential therapeutic applications.
Relevance: Both Acrizanib and the target compound contain a central pyrazole ring substituted with a fluorinated aromatic system, indicating the potential importance of this moiety for binding to biological targets, despite their distinct mechanisms of action . The presence of a substituted piperazine ring in both structures further emphasizes the possibility of shared pharmacophoric features.
Compound Description: This group of compounds, synthesized through various routes involving 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles [], serves as valuable synthetic intermediates for accessing carbonyl compounds. They represent masked forms of carbonyl groups and act as synthons for further chemical transformations.
Relevance: The (1-methyl-1H-imidazol-2-yl)methanol scaffold is a key structural element in 1-({5-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine. This shared moiety suggests a possible synthetic route for the target compound involving modifications to a pre-existing (1-methyl-1H-imidazol-2-yl)methanol derivative .
BMS-695735
Compound Description: BMS-695735 is an orally active inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase, exhibiting broad-spectrum antitumor activity in vivo []. It was developed to address the limitations of its predecessor, BMS-536924, including CYP3A4 inhibition and induction, poor solubility, and high plasma protein binding. BMS-695735 displays an improved ADME profile and a reduced risk of drug-drug interactions.
Relevance: The target compound, 1-({5-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine, and BMS-695735 both share a 1-methyl-1H-imidazol-2-yl substituent attached to a methylene linker . This structural similarity might suggest a common binding interaction site for these compounds, despite their different target proteins.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.